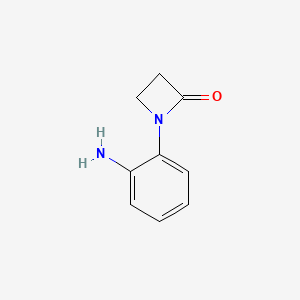

1-(2-Aminophenyl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1-(2-aminophenyl)azetidin-2-one |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6,10H2 |

InChI Key |

PVBIYRKDWMPTLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Aminophenyl Azetidin 2 One and Its Structural Analogues

Retrosynthetic Analysis of the 1-(2-Aminophenyl)azetidin-2-one Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comslideshare.net For this compound, the primary disconnection strategies focus on the bonds forming the four-membered azetidinone ring.

Two principal disconnections are considered:

Disconnection of the N1-C4 and C2-C3 bonds: This approach leads back to a 2-aminophenyl-substituted imine and a ketene (B1206846) or a ketene equivalent. This strategy is the foundation for the widely used Staudinger cycloaddition.

Disconnection of the N1-C2 bond: This disconnection points towards a β-amino acid precursor, specifically N-(2-aminophenyl)-β-alanine or its derivatives, which can undergo intramolecular cyclization to form the azetidinone ring.

A graphical representation of the retrosynthetic analysis is shown below:

Classical and Contemporary Approaches to 2-Azetidinone Ring Formation

The formation of the 2-azetidinone (β-lactam) ring is a cornerstone of synthetic organic chemistry, with numerous methods developed over the years.

Staudinger Cycloaddition Strategies

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, remains a highly versatile and widely employed method for the synthesis of β-lactams. mdpi.comwikipedia.org Discovered by Hermann Staudinger in 1907, this reaction has been extensively studied and adapted for the synthesis of a vast array of β-lactam-containing compounds. wikipedia.org

The reaction proceeds through a nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org Subsequent ring closure yields the β-lactam. organic-chemistry.org The stereochemical outcome of the reaction can be influenced by the nature of the substituents on both the ketene and the imine. organic-chemistry.org

For the synthesis of this compound analogues, a Schiff base derived from a substituted 2-phenylenediamine and an appropriate aldehyde would react with a ketene, often generated in situ from an acyl chloride and a tertiary amine. mdpi.comresearchgate.net The reaction can be performed under various conditions, including microwave irradiation, which can sometimes lead to improved yields and reduced reaction times. derpharmachemica.com

Recent advancements in Staudinger synthesis include the development of catalytic and asymmetric variations, allowing for the enantioselective synthesis of β-lactams. organic-chemistry.org

Cyclization Reactions Utilizing 2-Aminophenyl Precursors

An alternative and powerful approach to the this compound scaffold involves the cyclization of precursors that already contain the 2-aminophenyl moiety.

This method involves the reaction of a Schiff base, formed from a 2-aminophenyl-containing amine and an aldehyde, with a reagent that provides the remaining two carbons of the azetidinone ring. A common approach is the reaction of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine. derpharmachemica.comrjptonline.orgresearchgate.net This reaction proceeds via a [2+2] cycloaddition mechanism. The Schiff bases themselves are typically synthesized through the condensation of an aryl amine with a benzaldehyde (B42025) derivative. rjptonline.org

The general scheme for this synthesis is as follows:

Condensation of a substituted 2-phenylenediamine with an aldehyde to form a Schiff base. rjptonline.org

Cycloaddition of the Schiff base with chloroacetyl chloride in the presence of a base to yield the this compound derivative. derpharmachemica.comrjptonline.org

This method has been successfully used to synthesize a variety of azetidinone derivatives with potential biological activities. derpharmachemica.comrjptonline.org

From β-Amino Acids: The intramolecular cyclization of β-amino acids is a fundamental method for the synthesis of β-lactams. acs.org For the target scaffold, this would involve the cyclization of an N-(2-aminophenyl)-β-amino acid derivative. Various coupling reagents can be employed to facilitate this ring closure. acs.org The synthesis of the β-amino acid precursor itself is a key step and can be achieved through several routes.

From Aziridines: Ring expansion of appropriately substituted aziridines can also lead to the formation of 2-azetidinones. nih.gov This approach often involves the carbonylation of an aziridine (B145994) derivative. While less common for the specific synthesis of this compound, it represents a viable synthetic strategy for related β-lactam structures. nih.govnih.gov Another strategy involves the cyclization of β-substituted amino substrates. nih.gov

Functionalization Strategies for the 2-Aminophenyl Moiety

The 2-aminophenyl group offers a versatile handle for further structural modifications, allowing for the synthesis of a diverse library of analogues. The amino group can undergo a wide range of chemical transformations.

Common functionalization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization followed by Sandmeyer or related reactions: Conversion of the amino group to a diazonium salt, which can then be replaced by a variety of substituents (e.g., halogens, cyano, hydroxyl).

Condensation reactions: Formation of imines (Schiff bases) by reacting with aldehydes or ketones.

Participation in cyclization reactions: The amino group can act as a nucleophile in the formation of fused heterocyclic rings. For instance, multicomponent reactions involving aminoazoles and carbonyl compounds are known to produce diverse heterocyclic systems. frontiersin.org

These functionalization reactions can be performed either on the 2-aminophenyl precursor before the formation of the azetidinone ring or on the final this compound molecule, depending on the compatibility of the reagents and reaction conditions with the β-lactam ring. The introduction of an exocyclic amino substituent has been shown to be a useful strategy in the asymmetric electrophilic functionalization of N-heteroaromatic compounds. rsc.org

Advanced Synthetic Techniques in this compound Research

The synthesis of this compound and its structural analogues has benefited significantly from the adoption of advanced organic synthesis techniques. These methods offer improvements in reaction times, yields, and stereoselectivity, which are crucial for the development of novel compounds for various applications. This section explores two such advanced techniques: microwave-assisted protocols and photochemical transformations.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal and synthetic chemistry, offering dramatic reductions in reaction times, increased yields, and often cleaner reactions with fewer by-products compared to conventional heating methods. chemrxiv.orgnih.gov The synthesis of the 2-azetidinone core, the characteristic feature of β-lactams, has been a significant area of research for these techniques. researchgate.net

The primary application of microwave irradiation in β-lactam synthesis is in facilitating the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. utrgv.edunih.gov In the context of synthesizing this compound analogues, this would involve the reaction of a suitable ketene precursor, such as an acid chloride, with an imine derived from 1,2-phenylenediamine or its derivatives. Microwave heating accelerates the formation of the ketene intermediate and its subsequent cycloaddition. core.ac.uk

Research has demonstrated that microwave-induced methods are highly efficient for producing a variety of β-lactam structures. researchgate.net For instance, the cycloaddition of acid chlorides and imines can be carried out in minutes under microwave irradiation, compared to several hours with conventional heating. nih.govresearchgate.net Solvents with high boiling points like dimethylformamide (DMF) or the use of solvent-free conditions are common in these protocols. chemrxiv.orgacs.org The choice of reactants is critical in controlling the stereoselectivity of the reaction, which can lead to specific diastereomers. researchgate.net

Studies have systematically optimized microwave-assisted protocols by varying parameters such as irradiation power and time to maximize product yields. nih.gov The use of microwave irradiation has been successfully applied to the synthesis of C-4 substituted β-lactams, including those with polyaromatic substituents, demonstrating the broad applicability of this technique. utrgv.edu

| Reactants | Microwave Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Imine + Chloroacetyl chloride | 420 W | Dry THF | Not Specified | Not Specified | core.ac.uk |

| Schiff base + α-Chloroacetyl chloride | 300 W | DMF | 180 min | Not Specified | acs.org |

| Imine + Acid chloride | Not Specified | Not Specified | 4-6 min | High | researchgate.net |

| Dicarboxylic acid + Imines | 100 °C | Dichloromethane | 15-25 min | 75-83% | nih.gov |

| Hydrazide + Aromatic aldehyde (to form imine) | 180 W | Ethanol | 6-7 min | High | nih.gov |

Strain-Release Driven Photochemical Transformations

The term "strain-release driven photochemical transformations" encompasses advanced synthetic methods where light energy is used to create or manipulate strained molecular structures. In the context of four-membered rings, this terminology is most prominently associated with the synthesis of the general azetidine (B1206935) core via the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) through photocatalysis. chemrxiv.orgchemrxiv.org These reactions leverage the release of high ring strain (approximately 65 kcal/mol in ABBs) to drive the formation of functionalized azetidines. chemrxiv.orgnih.gov

However, for the direct synthesis of the azetidin-2-one (B1220530) (β-lactam) ring, research has focused on different photochemical strategies. These methods utilize light to generate highly reactive intermediates that cyclize to form the strained four-membered lactam ring. A key example is the Zimmerman–O'Connell–Griffin (ZOG) rearrangement, a photoinduced reaction that provides an alternative to the classical Staudinger synthesis. acs.orgua.es

The ZOG rearrangement involves the photomediated 1,5-aryl rearrangement of a 1,2-dibenzoyl ethylene (B1197577) precursor to form a ketene intermediate. ua.es This ketene, generated in situ without the need for a stoichiometric base, can then undergo a [2+2] cycloaddition with an imine to yield a β-lactam. acs.org This method is notable for its mild reaction conditions, often using visible light, and can produce β-lactams in high yields with excellent diastereoselectivity. acs.orgua.es The reaction has been successfully applied to a broad range of imines, tolerating various functional groups and demonstrating its versatility. ua.es

Other photochemical approaches for β-lactam synthesis have also been explored. These include processes involving excited-state hydrogen atom abstraction or sequential single-electron transfer (SET) pathways in α-ketoamides. unipr.it The high chemical reactivity of the resulting β-lactam is a direct consequence of its ring strain, making its photochemical formation a significant synthetic strategy. utrgv.edu

| Imine Substituent (N-aryl group) | Light Source | Solvent | Yield | Diastereoselectivity |

|---|---|---|---|---|

| Phenyl | Blue LED (440 nm) | Ethyl Acetate | 99% | Single diastereomer |

| 4-Methoxyphenyl (B3050149) | Blue LED (440 nm) | Ethyl Acetate | 95% | Single diastereomer |

| 4-Chlorophenyl | Blue LED (440 nm) | Ethyl Acetate | 97% | Single diastereomer |

| 2-Fluorophenyl | Blue LED (440 nm) | Ethyl Acetate | 94% | Single diastereomer |

| N-Benzyl | Blue LED (440 nm) | Ethyl Acetate | 80% | Single diastereomer |

Chemical Reactivity and Mechanistic Aspects of 1 2 Aminophenyl Azetidin 2 One

Azetidinone Ring Reactivity and Transformations

The azetidin-2-one (B1220530) core, commonly known as a β-lactam, is characterized by significant ring strain (approximately 26-27 kcal/mol for aziridines, a related strained ring), which renders it susceptible to various ring-opening and rearrangement reactions. clockss.org This inherent reactivity is a cornerstone of its chemical profile.

The most prominent reaction of the β-lactam ring is its cleavage by nucleophiles. The high degree of ring strain, coupled with the electrophilicity of the carbonyl carbon, facilitates attack by a wide range of nucleophilic agents. This process relieves the strain and results in the formation of stable, linear amine derivatives.

The reaction of azetidin-2-ones with secondary amines, for instance, has been shown to yield 3-arylaminopropionamide derivatives in high yields. rsc.org In the case of 1-(2-aminophenyl)azetidin-2-one, the nucleophilic attack occurs at the carbonyl carbon, leading to the scission of the amide bond within the ring. This reactivity is a general feature of the β-lactam scaffold. nih.gov The presence of the N-phenyl substituent influences the electronic properties and reactivity of the lactam, but the fundamental pathway of nucleophilic acyl substitution remains the primary mode of ring-opening.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile | Reaction Conditions | Product Type |

|---|---|---|

| Secondary Amines (e.g., Diethylamine) | Varies | 3-(N-(2-aminophenyl)amino)propanamide derivative |

| Water/Hydroxide | Acidic or Basic Hydrolysis | 3-(2-Aminophenylamino)propanoic acid |

| Alcohols/Alkoxides | Acid or Base Catalysis | Alkyl 3-(2-aminophenylamino)propanoate |

The ring-opening of unsymmetrical azetidines and azetidinones is governed by both electronic and steric effects, which dictate the regioselectivity of the reaction. magtech.com.cn For azetidin-2-ones, the mechanism is overwhelmingly directed by the electronic character of the β-lactam core.

The carbonyl group at the C2 position makes this carbon atom highly electrophilic. Consequently, nucleophilic attack occurs almost exclusively at this site. This leads to the regioselective cleavage of the C2-N1 amide bond. This is in contrast to other substituted azetidines where cleavage might occur at the C4-N1 bond, depending on the substituents. magtech.com.cnresearchgate.net In this compound, the unsaturated aryl group attached to the nitrogen stabilizes the transition state of the C-N bond cleavage, further favoring this regiochemical outcome. magtech.com.cn The process can be described as a nucleophilic acyl substitution, where the nitrogen atom acts as part of the leaving group, tethered to the rest of the molecule.

Beyond nucleophilic additions, azetidinones can undergo intramolecular rearrangements, often induced photochemically. While specific studies on this compound are not prevalent, the behavior of related systems provides insight into potential pathways. A notable example is the photochemical Norrish-Yang cyclization, which has been used to synthesize strained azetidinols from α-aminoacetophenones. beilstein-journals.orgnih.gov This process involves a 1,5-hydrogen abstraction followed by ring closure. beilstein-journals.org

Such photochemical strategies, often termed 'build and release', use light to create a strained intermediate that can subsequently undergo a strain-releasing ring-opening or functionalization step. beilstein-journals.orgresearchgate.net For this compound, irradiation could potentially lead to excited states that undergo rearrangement or fragmentation, representing a pathway for complex molecular transformations driven by photon energy. nih.gov

Reactivity Profile of the 2-Aminophenyl Substituent

The 2-aminophenyl group attached to the lactam nitrogen is a versatile functional handle, possessing a nucleophilic primary amine and an activatable aromatic ring.

The primary amino group (-NH₂) exhibits typical reactivity for an aromatic amine. Its lone pair of electrons makes it nucleophilic, allowing it to react with a variety of electrophiles. wikipedia.org

Acylation: The amine can be readily acylated by reacting with acid chlorides or acid anhydrides to form the corresponding N-acylated derivatives (amides). This reaction is often performed in the presence of a base to neutralize the HCl produced. pressbooks.publibretexts.org

Alkylation: Reaction with alkyl halides can lead to alkylation of the amine, though controlling the degree of alkylation can be challenging, with potential for polyalkylation. pressbooks.pubmnstate.edu

Condensation: The amine can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and driven to completion by the removal of water. mnstate.edu

Table 2: Representative Reactions of the 2-Aminophenyl Group

| Reagent Class | Example Reagent | Product Functional Group |

|---|---|---|

| Acid Chloride | Acetyl Chloride | Amide |

| Aldehyde | Benzaldehyde (B42025) | Imine (Schiff Base) |

| Sulfonyl Chloride | Tosyl Chloride | Sulfonamide |

| Alkyl Halide | Methyl Iodide | Alkylated Amine (Secondary/Tertiary/Quaternary) |

The aminophenyl ring itself can be functionalized through several methods. The amino group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the positions ortho and para to itself. In this compound, the positions ortho (position 6) and para (position 4) to the amino group are activated.

Another powerful transformation is the diazotization of the primary amine. Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures converts the amino group into a diazonium salt (-N₂⁺Cl⁻). This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction, allowing for the introduction of halides, cyano, hydroxyl, and other groups onto the aromatic ring. This provides a versatile route to a broad range of substituted 1-phenylazetidin-2-one (B1348813) derivatives.

Table of Compounds

Theoretical and Experimental Mechanistic Investigations

The reactivity of β-lactams, including this compound, is a subject of continuous investigation, employing both computational modeling and experimental analysis to unravel complex reaction mechanisms.

Elucidation of Reaction Intermediates and Transition States

The formation and reaction of azetidin-2-ones often proceed through short-lived intermediates and specific transition state geometries that determine the stereochemical and regiochemical outcomes.

In reactions where the azetidinone ring itself is a reactant, its significant ring strain (approximately 25.4 kcal/mol) plays a crucial role. rsc.org Reactions involving the cleavage of the β-lactam ring can be triggered under various conditions. For instance, the N-aryl group can be oxidatively removed. In related N-(p-ethoxyphenyl)-2-azetidinones, treatment with ceric ammonium (B1175870) nitrate (B79036) (CAN) proceeds through the oxidation of the aromatic ring to a benzoquinone, which then facilitates the cleavage and formation of an N-unsubstituted β-lactam. mdpi.com While not specifically detailed for the 2-aminophenyl derivative, this points to the potential for radical cation intermediates on the aminophenyl ring under oxidative conditions.

Furthermore, reactions at the C3 position of the azetidinone ring can proceed via the formation of an enolate intermediate . Studies on N-(4-methoxybenzyloxy)azetidin-2-one have shown that deprotonation using a strong base like lithium diisopropylamide (LDA) generates a lithium enolate. This planar intermediate can then react with electrophiles, such as aldehydes and ketones. The stereoselectivity of these aldol (B89426) reactions is rationalized by the formation of closed, six-membered transition states involving the lithium cation, the enolate oxygen, and the carbonyl of the electrophile.

Computational Studies on Reaction Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the energetic profiles of reaction pathways, providing quantitative data on the stability of intermediates and the energy barriers of transition states.

While specific DFT studies focused exclusively on this compound are not prevalent in the literature, computational analyses of analogous structures provide a framework for understanding its energetic properties. For instance, DFT calculations performed on related acetamide (B32628) derivatives, such as N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, have been used to analyze frontier molecular orbitals (HOMO-LUMO) to understand molecular stability and reactivity. nih.gov Such calculations can determine the HOMO-LUMO energy gap, which is a key indicator of the molecule's kinetic stability and its propensity to undergo charge transfer in reactions.

For the Staudinger cycloaddition, DFT calculations on various substituted ketenes and imines have confirmed that the reaction's performance is primarily dependent on the energetics of the electrocyclic ring-closure step (the rate-determining step), rather than the initial nucleophilic attack. These studies allow for the calculation of activation energies (ΔG‡) for the transition states, providing a quantitative measure of the reaction rate.

The table below summarizes the key intermediates and transition states discussed in the context of azetidin-2-one reactivity, which are applicable by analogy to this compound.

| Reaction Type | Key Intermediate(s) | Key Transition State(s) |

| Staudinger Cycloaddition | Zwitterionic Intermediate | Ring-closure Transition State |

| Reactions at C3 | Enolate | Six-membered Aldol Transition State |

| N-Aryl Deprotection (Oxidative) | Radical Cation (on aryl ring) | Electron Transfer Transition State |

Further computational investigations specifically targeting this compound are needed to provide precise energetic data and to fully map the potential energy surfaces of its diverse reactions. Such studies would offer deeper insights into its stability, reactivity, and the specific influence of the 2-amino substituent on the reaction mechanisms.

Structure Activity Relationship Sar and Molecular Interaction Research

1-(2-Aminophenyl)azetidin-2-one as a Privileged Scaffold for Bioactive Compound Development

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new drugs. The azetidin-2-one (B1220530) ring is a well-established privileged structure, forming the core of numerous antibiotic classes. mdpi.com The addition of the 2-aminophenyl group provides further opportunities for developing compounds that can interact with different biological systems, including those relevant to cancer and other diseases. nih.govnih.gov

Rational drug design involves the strategic modification of a lead compound to enhance its biological activity and selectivity. The this compound scaffold offers multiple points for such modification. The structure-activity relationship (SAR) of derivatives is studied by systematically altering substituents on either the phenyl ring or the azetidinone ring and assessing the impact on biological activity. nih.gov

For instance, research into 2-azetidinone-1-sulfonic acid derivatives has shown that the nature of the substituent at the 4-position of the azetidinone ring significantly influences antibacterial potency. nih.gov Similarly, in the design of inhibitors for enzymes like histone deacetylases (HDACs), the aminophenyl portion is crucial. Modifications to this part of the scaffold, such as replacing it with different aromatic or heteroaromatic systems, can fine-tune the compound's inhibitory profile and physicochemical properties. nih.gov

Table 1: Rational Design Strategies for Azetidinone Derivatives

| Parent Scaffold | Modification Strategy | Intended Biological Target/Effect |

| Azetidin-2-one | Introduction of a sulfonic acid group at N1 and various substituents at C4. nih.gov | Gram-negative bacteria, including β-lactamase producers. |

| CI-994 (an ortho-aminoanilide) | Replacement of the 2-thienyl group with various phenyl or pyridinyl substituents. nih.gov | Selective inhibition of HDAC Class I enzymes. |

| Azetidin-2-one | Introduction of an (alkoxyimino)acetamido side chain at C3. nih.gov | Enhanced antibacterial activity. |

A modern approach in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity. This strategy aims to leverage the biological activities of the parent molecules, potentially leading to compounds with dual action or improved efficacy. The this compound scaffold is an excellent platform for developing such hybrids.

Researchers have successfully synthesized hybrid molecules by linking the azetidinone core with other biologically active heterocyclic systems. For example, derivatives incorporating 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moieties have been prepared and evaluated for their anticancer and antimicrobial potential. nih.gov Another strategy involves the fusion of the azetidinone ring with sulfonamide structures, a class of compounds known for its broad-spectrum antibacterial activity. mdpi.com These hybrid architectures demonstrate the versatility of the azetidinone scaffold in creating novel molecular frameworks for therapeutic development. aip.orgmdpi.com

Table 2: Examples of Hybrid Molecules Based on the Azetidin-2-one Scaffold

| Azetidin-2-one Core | Linked Pharmacophore | Resulting Biological Activity |

| 3-chloro-4-aryl-azetidin-2-one | 1,3,4-Oxadiazole/Thiadiazole nih.gov | Anticancer, Antimicrobial, Antifungal |

| N-substituted azetidin-2-one | Sulfonamide mdpi.com | Antibacterial, Antioxidant |

| Azetidin-2-one | Azo-benzothiazole moiety aip.org | Antibacterial |

Molecular Interactions with Biological Macromolecules

The biological effects of derivatives from the this compound scaffold are dictated by their specific interactions with macromolecules like enzymes. The two core components of the scaffold typically target different classes of enzymes.

Enzyme Inhibition Mechanism Research

Transpeptidase (PBP) Binding and Inhibition

The azetidin-2-one ring is a β-lactam, the defining feature of β-lactam antibiotics such as penicillins and cephalosporins. mdpi.com These antibiotics exert their effect by inhibiting bacterial cell wall synthesis. The key targets are a group of bacterial enzymes known as penicillin-binding proteins (PBPs), which include transpeptidases. nih.gov

The mechanism of inhibition involves the highly reactive β-lactam ring. youtube.com The strained four-membered ring is susceptible to nucleophilic attack by a serine residue within the active site of the transpeptidase enzyme. ebi.ac.uk This attack leads to the opening of the lactam ring and the formation of a stable, covalent acyl-enzyme intermediate. youtube.com This process effectively inactivates the enzyme, preventing it from carrying out its function of cross-linking the peptidoglycan strands that form the bacterial cell wall. nih.govnih.gov The compromised cell wall cannot withstand the internal osmotic pressure, ultimately leading to bacterial cell lysis. The structure-activity relationships for this interaction often depend on the substituents at positions 3 and 4 of the azetidinone ring, which influence the molecule's affinity for specific PBPs and its stability against bacterial β-lactamase enzymes. nih.govnih.gov

Histone Deacetylase (HDAC) Interaction Analysis

The 1-(2-aminophenyl) moiety of the scaffold is structurally analogous to ortho-aminoanilides, a known zinc-binding group (ZBG) found in several potent histone deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is implicated in the development of cancer.

HDAC inhibitors containing an ortho-aminoanilide motif interact directly with the enzyme's active site. The two nitrogen atoms of the ortho-phenylenediamine group chelate the catalytic zinc ion (Zn²⁺) that is essential for the enzyme's deacetylase activity. nih.gov This binding is often described as an "induced-fit" mechanism, where the inhibitor displaces a water molecule from the zinc ion and forms a stable complex. nih.gov This interaction blocks the substrate from accessing the active site, thereby inhibiting the enzyme. The development of selective inhibitors for specific HDAC isoforms, such as HDAC1 and HDAC2, is an active area of research for cancer therapy. nih.gov The rational design of derivatives based on the this compound scaffold could yield novel and selective HDAC inhibitors.

Exploration of Other Molecular Targets and Pathways

The versatility of the azetidin-2-one (β-lactam) ring has prompted its investigation against a range of other biological targets beyond EGFR and viral proteases. mdpi.com Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antioxidant effects. nih.gov

In the realm of oncology, certain 3-chloro-azetidin-2-one derivatives incorporating a resveratrol (B1683913) scaffold have shown significant antiproliferative activity against human breast cancer cell lines (MCF-7 and SKBR3). nih.gov Similarly, newly synthesized azetidin-2-one derivatives conjugated with 1,3,4-oxadiazole/thiadiazole rings have exhibited high efficacy against MCF-7 cancer cells, with some compounds showing 89% to 94% inhibition at micromolar concentrations. nih.gov

The antimicrobial potential of azetidin-2-one derivatives is also well-documented. Synthesized compounds have been tested against various bacterial and fungal strains. mdpi.comchemijournal.com For example, derivatives of 1,3,4-oxadiazole/thiadiazole showed significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.34 µM to 3.71 µM. nih.gov Structure-activity relationship studies revealed that the presence of para-substituted halogen and nitro groups on the phenyl ring enhanced this activity. nih.gov Furthermore, some sulfonamide-based azetidinone derivatives have shown notable antibacterial effects, particularly against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. mdpi.com

Additionally, the azetidin-2-one scaffold has been explored for its antioxidant properties. In one study, derivatives were evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and several compounds showed greater antioxidant potency than the standard, ascorbic acid. nih.gov The exploration of these diverse molecular pathways underscores the potential of this compound and its derivatives as lead compounds in various therapeutic areas. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of azetidin-2-one derivatives is highly dependent on the nature and position of substituents on both the azetidinone ring and its appended aromatic systems. Structure-Activity Relationship (SAR) studies have been crucial in optimizing these compounds for enhanced potency and selectivity against various targets.

For antimicrobial activity, the introduction of specific functional groups has a pronounced effect. In a series of azetidinone derivatives synthesized from Schiff's bases, compounds containing a chlorine atom were found to be more active against both Gram-positive and Gram-negative bacteria. chemijournal.com In another study involving 1,3,4-oxadiazole/thiadiazole conjugates of azetidin-2-one, SAR analysis revealed that derivatives with para-substituted halogen (e.g., -Cl, -Br) and nitro (-NO₂) groups on the phenyl ring displayed remarkable potential against cancer cell lines and microbial strains. nih.gov

Regarding anticancer activity, the substitution pattern is equally critical. For 2-aminobenzophenone (B122507) derivatives, which share a structural feature with this compound, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring was found to be integral for increased growth inhibition in human cancer cell lines. nih.govncku.edu.tw In a series of quinazolinyl/imidazolyl peptide derivatives, hydrolyzed compounds (with a free carboxylic acid) were generally more potent as antimicrobial agents than their corresponding methyl ester analogs. mdpi.com

The following table summarizes the observed impact of various substituents on the biological activity of azetidin-2-one and related derivatives.

| Core Structure | Substituent/Modification | Position | Observed Biological Impact | Target/Assay |

| Azetidinone | Chlorine atom | Varies | Increased activity | Antimicrobial |

| Azetidinone-1,3,4-oxadiazole | Halogen (Cl, Br), Nitro (NO₂) | para-position of phenyl ring | Remarkable potential | Anticancer (MCF-7), Antimicrobial |

| 2-Aminobenzophenone | Amino group | ortho-position of benzophenone | Increased growth inhibition | Antimitotic/Anticancer |

| Quinazolinyl Peptide | Carboxylic acid (hydrolyzed ester) | C-terminus of peptide | More potent than methyl ester | Antimicrobial |

| Azetidinone-Sulfonamide | Based on sulfadiazine (B1682646) skeleton | Core scaffold | More active than sulfisoxazole (B1682709) analogs | Antimicrobial, Antioxidant |

These findings collectively demonstrate that strategic placement of electron-withdrawing groups, halogens, and hydrophilic/hydrophobic moieties can significantly modulate the biological profile of the core azetidinone scaffold, providing a roadmap for the design of more potent and selective therapeutic agents.

Conformational Features and Bioactivity Correlations

Conformational analysis of pharmacologically active compounds is essential for designing new molecules with improved activity. nih.gov X-ray crystallography and computational modeling of related azetidin-2-one derivatives have provided significant insights into their preferred conformations. For instance, a study on a series of substituted 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones revealed specific structural features that are likely important for bioactivity. researchgate.net In these compounds, the lactam ring and the 1-(3,4,5-trimethoxyphenyl) ring were found to be approximately co-planar. In contrast, the orientation between the lactam ring and a substituent at the 4-position (e.g., a 4-methoxyphenyl (B3050149) group) was nearly orthogonal. researchgate.net

Correlating these conformational features with biological activity is a key aspect of pharmacophore design. A pharmacophore model identifies the essential 3D arrangement of functional groups required for binding to a specific receptor. For a series of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity, a pharmacophore model was designed based on their bioactive conformations, suggesting that a specific spatial distribution of features is necessary for activity. nih.gov By understanding the stable conformations and key structural orientations of this compound derivatives, it becomes possible to predict how modifications will affect their fit within a target's binding pocket, thereby guiding the rational design of more effective molecules.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to forecast the binding mode of a ligand (such as 1-(2-Aminophenyl)azetidin-2-one) to the active site of a target protein.

Prediction of Binding Poses and Orientations

Molecular docking studies on derivatives of azetidin-2-one (B1220530) have been instrumental in elucidating their potential mechanisms of action. For instance, in silico analyses have been performed to understand the interaction of azetidin-2-one derivatives with various biological targets, including enzymes and proteins implicated in cancer.

In a representative study, various azetidin-2-one derivatives were docked into the active site of a target protein to predict their binding conformations. The results typically reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The 2-aminophenyl group of this compound, with its amino substituent, is predicted to be a key player in forming hydrogen bonds with amino acid residues in the active site of a receptor. The azetidin-2-one ring itself can also participate in various interactions.

A hypothetical binding pose of this compound within a protein active site might involve the amino group acting as a hydrogen bond donor, while the carbonyl group of the β-lactam ring can act as a hydrogen bond acceptor. The phenyl ring is likely to engage in hydrophobic or π-stacking interactions with aromatic residues of the protein.

Table 1: Predicted Interactions of this compound in a Hypothetical Protein Active Site

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue (Example) |

| Amino (-NH2) group | Hydrogen Bond Donor | Aspartic Acid, Glutamic Acid |

| Carbonyl (C=O) of β-lactam | Hydrogen Bond Acceptor | Serine, Threonine, Asparagine |

| Phenyl Ring | Hydrophobic/π-stacking | Phenylalanine, Tyrosine, Tryptophan |

| NH of β-lactam | Hydrogen Bond Donor | Aspartate, Glutamate (main chain carbonyl) |

Quantitative Assessment of Binding Affinities (Scoring Functions)

Scoring functions are mathematical methods used in molecular docking to estimate the binding affinity between a ligand and a protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding.

For this compound, a typical docking study would yield a binding energy value, often expressed in kcal/mol. This value is a composite of different energy terms, such as van der Waals forces, electrostatic interactions, and desolvation penalties. Comparing the docking scores of a series of related compounds can provide insights into structure-activity relationships (SAR), guiding the design of more potent analogs.

Table 2: Example of Docking Scores for a Series of Azetidin-2-one Derivatives

| Compound | Docking Score (kcal/mol) | Predicted Interacting Residues |

| Derivative A | -8.5 | TYR23, ASP45, PHE89 |

| Derivative B | -7.9 | TYR23, SER46, PHE89 |

| Derivative C | -9.2 | ASP45, ARG78, PHE89 |

| This compound | -8.1 (Hypothetical) | ASP45, SER46, PHE89 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. MD simulations track the movements of atoms and molecules over time, offering insights into the stability and flexibility of the complex.

Investigation of Ligand-Receptor Complex Stability and Flexibility

Following molecular docking, MD simulations are often performed on the most promising ligand-protein complexes. These simulations can confirm the stability of the predicted binding pose and reveal any conformational changes that may occur upon ligand binding.

For a complex of this compound with a target protein, an MD simulation would typically be run for a duration of nanoseconds. The trajectory of the simulation is then analyzed to assess parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD over the course of the simulation suggests that the ligand remains securely bound in the active site. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein that may be important for ligand binding and function.

Dynamic Interaction Network Analysis

MD simulations also allow for the analysis of the dynamic network of interactions between the ligand and the protein. While docking provides a snapshot of these interactions, MD reveals how they evolve over time. For example, a hydrogen bond that is present in the initial docked pose may be found to be transient, breaking and reforming throughout the simulation.

Analysis of the MD trajectory can generate a detailed map of the persistent interactions that are crucial for maintaining the stability of the complex. This can include the percentage of simulation time a particular hydrogen bond is maintained or the average distance between interacting atoms. This information is vital for understanding the key determinants of binding and for designing modifications to the ligand that could enhance these interactions.

Quantum Mechanical Investigations

Quantum mechanical (QM) methods can be employed to study the electronic properties of this compound in greater detail. These calculations can provide insights into the molecule's reactivity, charge distribution, and the energies of its molecular orbitals.

QM calculations can be used to:

Optimize the geometry of the molecule to its lowest energy conformation.

Calculate the distribution of electronic charge , identifying electron-rich and electron-poor regions that are important for intermolecular interactions.

Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Predict spectroscopic properties , such as NMR chemical shifts, which can be compared with experimental data to validate the computational model.

For this compound, QM calculations could reveal the precise electronic nature of the β-lactam ring and how it is influenced by the 2-aminophenyl substituent. This information is crucial for understanding its reactivity, particularly in the context of its potential as a biological agent.

Electronic Structure Characterization (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are fundamental to its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are employed to characterize the electronic structure of molecules like this compound. mdpi.com A key aspect of this characterization is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large HOMO-LUMO gap indicates high stability. researchgate.net

Table 1: Key Concepts in Electronic Structure Characterization

| Descriptor | Significance |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; Represents the electron-donating capacity of the molecule. mdpi.com |

| LUMO | Lowest Unoccupied Molecular Orbital; Represents the electron-accepting capacity of the molecule. mdpi.com |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; A small gap indicates high reactivity, while a large gap suggests high stability. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of electron density that identifies positive and negative regions, predicting sites for chemical reactions. nih.govajchem-a.com |

Reaction Mechanism Elucidation via Quantum Chemistry

Quantum chemistry provides powerful tools for elucidating the intricate mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to observe experimentally. mdpi.com For this compound, understanding its formation is key. The most general method for synthesizing the azetidin-2-one (or β-lactam) ring is the Staudinger ketene-imine cycloaddition, discovered in 1907. mdpi.com

Theoretical studies using quantum topological analysis have been applied to understand the bonding changes during the Staudinger synthesis. mdpi.com This reaction is generally accepted to proceed via a two-step mechanism:

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the imine's nitrogen atom on the central carbon of the ketene (B1206846). This forms a zwitterionic intermediate. mdpi.com

Electrocyclization: The intermediate then undergoes a conrotatory four-electron electrocyclization, where the enolate attacks the iminium moiety, to form the four-membered β-lactam ring. mdpi.com

Quantum chemical investigations into the synthesis of other azetidine (B1206935) derivatives have also shed light on the factors controlling ring formation, such as the balance between ring strain and orbital overlap, confirming experimental outcomes and explaining regio- and stereoselectivity. acs.orgresearchgate.net These computational studies are crucial for optimizing reaction conditions and predicting the stereochemical outcome of the synthesis. mdpi.comresearchgate.net

Ligand-Based and Structure-Based Computational Drug Design Approaches

The azetidin-2-one scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of bioactive compounds, including antibacterial and anticancer agents. lifechemicals.comresearchgate.net Both ligand-based and structure-based computational methods are vital in the discovery of new drugs incorporating this moiety.

Ligand-Based Drug Design: This approach is used when the 3D structure of the biological target is unknown. nih.gov It relies on analyzing a set of molecules (ligands) that are known to interact with the target to build a predictive model, such as a pharmacophore. nih.gov A pharmacophore model defines the essential steric and electronic features required for biological activity. Given the diverse biological activities of azetidin-2-one derivatives, this compound could serve as a foundational scaffold. By synthesizing and testing various derivatives, a structure-activity relationship (SAR) can be established, providing a rational basis for designing more potent compounds. researchgate.net

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-electron microscopy, structure-based drug design (SBDD) becomes a powerful strategy. ebi.ac.uk This method involves docking potential ligands into the active site of the target to predict their binding affinity and orientation. researchgate.net The azetidin-2-one ring can act as a rigid scaffold to which different functional groups are attached to optimize interactions with the target. For example, studies on azetidin-2-one derivatives as thrombin inhibitors showed that the substituents on the β-lactam ring were crucial for inhibitory activity and selectivity. nih.gov The 1-(2-aminophenyl) group of the title compound provides a key vector for modification, allowing chemists to explore interactions within a target's binding pocket to develop novel therapeutics.

Table 2: Computational Drug Design Approaches for Azetidin-2-one Scaffolds

| Design Approach | Description | Application to this compound |

|---|---|---|

| Ligand-Based | Utilizes knowledge of active ligands to build models (e.g., pharmacophores, QSAR) when the target structure is unknown. nih.gov | The compound can serve as a core structure for creating a library of derivatives to establish structure-activity relationships (SAR). researchgate.net |

| Structure-Based | Employs the 3D structure of the biological target to design ligands that fit and bind to the active site with high affinity. | The aminophenyl and azetidinone moieties can be systematically modified to optimize interactions with a known protein binding pocket. nih.gov |

Advanced Characterization and Analytical Methodologies in Azetidinone Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. For "1-(2-Aminophenyl)azetidin-2-one," a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for "this compound" is not detailed in the provided search results, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on the known values for the azetidin-2-one (B1220530) core and the aminophenyl substituent. researchgate.netchemicalbook.com

¹H NMR: The proton spectrum would feature distinct signals for the aromatic protons of the phenyl ring, the protons of the azetidinone ring, and the amine (-NH₂) protons. The protons on the β-lactam ring typically appear as multiplets in the aliphatic region. The coupling constants between the protons on the azetidinone ring are particularly important for determining the stereochemistry (cis or trans), a critical aspect in β-lactam chemistry. researchgate.net

¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C=O) of the β-lactam ring at a downfield chemical shift. rsc.org Signals for the aromatic carbons and the two aliphatic carbons of the azetidinone ring would also be present.

Expected ¹H and ¹³C NMR Data for this compound

| Atom | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|

| β-Lactam C=O | - | ~165-175 |

| Aromatic C-N | - | ~140-150 |

| Aromatic C-H | ~6.5-7.5 (multiplets) | ~115-130 |

| β-Lactam CH₂ (adjacent to N) | ~3.5-4.0 (triplet) | ~40-50 |

| β-Lactam CH₂ (adjacent to C=O) | ~3.0-3.5 (triplet) | ~40-50 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For "this compound" (molecular formula C₉H₁₀N₂O), the high-resolution mass spectrum (HRMS) would provide a precise mass measurement, confirming its composition. nist.govnih.gov The monoisotopic mass is calculated to be 162.0793 Da. nih.govuni.lu Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The fragmentation pattern would likely show cleavage of the β-lactam ring and loss of small molecules like CO or C₂H₂O, providing further structural confirmation.

Predicted Mass Spectrometry Data for C₉H₁₀N₂O Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₁N₂O⁺ | 163.0866 |

| [M+Na]⁺ | C₉H₁₀N₂NaO⁺ | 185.0685 |

| [M+K]⁺ | C₉H₁₀N₂KO⁺ | 201.0425 |

| [M-H]⁻ | C₉H₉N₂O⁻ | 161.0720 |

Data based on predictions for the isomeric compound 1-(4-aminophenyl)azetidin-2-one. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The IR spectrum of "this compound" would be dominated by a strong absorption band characteristic of the β-lactam carbonyl group.

Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| β-Lactam (C=O) | Stretch | 1730 - 1770 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

The C=O stretch of a strained four-membered β-lactam ring is significantly higher than that of a normal acyclic amide (~1650 cm⁻¹). youtube.comresearchgate.net

Chromatographic Methods for Purity and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method used routinely to monitor the synthesis of azetidinones. nih.gov For the synthesis of "this compound," which is often achieved via the Staudinger [2+2] cycloaddition between an imine and a ketene (B1206846), TLC can be used to track the reaction's progress. nih.gov

A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel). By choosing an appropriate solvent system (eluent), the starting materials (2-aminobenzaldehyde and a ketene precursor) can be separated from the desired β-lactam product. The components are visualized, typically under UV light, revealing distinct spots corresponding to each compound. As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while the spot for the "this compound" product will appear and grow stronger. This allows for a qualitative assessment of reaction completion and can help in optimizing reaction times and conditions. It also helps in identifying the presence of any side products.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

While spectroscopic methods provide information about molecular connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov This technique is the gold standard for establishing the absolute configuration and conformation of chiral molecules like substituted azetidinones.

For "this compound," an X-ray crystal structure analysis would definitively confirm:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the entire molecule.

Stereochemistry: The relative arrangement of substituents on the β-lactam ring. Although the parent "this compound" is not chiral, substitution on the ring would create stereocenters, and crystallography would resolve the cis/trans isomerism.

Solid-State Packing: How individual molecules are arranged in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding involving the amine group and the lactam carbonyl. nih.gov

Although no specific crystallographic data for "this compound" was found in the search results, this technique remains the most powerful tool for unequivocally confirming its solid-state structure. nih.gov

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes

While the Staudinger [2+2] ketene-imine cycloaddition remains a cornerstone for β-lactam synthesis, future research should focus on developing more efficient, stereoselective, and sustainable methods tailored for 1-(2-aminophenyl)azetidin-2-one and its derivatives. mdpi.com The classic approach involves the reaction of a ketene (B1206846) (generated in situ from an acyl chloride) with an imine. mdpi.comderpharmachemica.com For this specific compound, this would involve an imine derived from 2-aminoaniline (o-phenylenediamine), which presents challenges such as self-condensation and the need for selective protection.

Future synthetic strategies could explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times and improve yields for azetidinone synthesis, often under solvent-free conditions, which enhances the green chemistry profile of the process. derpharmachemica.comresearchgate.net

Catalytic Asymmetric Synthesis: Developing chiral catalysts for the cycloaddition reaction would enable the production of enantiomerically pure this compound, which is crucial for studying its biological activities, as stereochemistry often dictates pharmacological effects. researchgate.net

Flow Chemistry: Continuous flow reactors could offer better control over reaction parameters (temperature, pressure, and reaction time), potentially improving yields and safety, especially for exothermic reactions involving reactive intermediates like ketenes.

Alternative Cyclization Strategies: Investigating intramolecular cyclization of suitable precursors, such as N-(2-aminophenyl)-3-halopropionamides, could provide an alternative to the traditional cycloaddition pathways.

| Synthetic Method | General Principle | Potential Advantages for Target Compound | Potential Challenges |

|---|---|---|---|

| Staudinger Cycloaddition mdpi.com | [2+2] cycloaddition of a ketene and an imine. | Well-established and versatile. | Requires reactive intermediates; potential for low stereoselectivity without chiral auxiliaries. |

| Microwave-Assisted Synthesis derpharmachemica.com | Use of microwave irradiation to accelerate the reaction. | Faster reaction times, higher yields, solvent-free conditions. | Requires specialized equipment; optimization of conditions may be needed. |

| Ester Enolate-Imine Condensation researchgate.net | Reaction of a metalated ester enolate with an imine. | Can provide high stereoselectivity for substituted β-lactams. | Requires strong bases and anhydrous conditions; precursor synthesis may be complex. |

| Intramolecular Cyclization | Ring-closure of a linear precursor. | Avoids handling of unstable ketenes. | Precursor synthesis and cyclization efficiency need to be optimized. |

Deeper Mechanistic Understanding of Azetidinone Transformations

The reactivity of the this compound scaffold is dominated by the strained β-lactam ring. Ring-opening reactions are a key transformation, facilitated by the relief of approximately 20 kcal/mol of ring strain. bhu.ac.innih.gov The mechanism of these transformations is highly dependent on the reaction conditions and the nature of the attacking species.

Future research should aim to elucidate:

Acid- and Base-Catalyzed Hydrolysis: A detailed kinetic and mechanistic study of the hydrolysis of the β-lactam bond under both acidic and basic conditions would be fundamental. This would involve identifying intermediates and transition states, providing a baseline for understanding its stability.

Nucleophilic Ring-Opening: The aminophenyl group introduces a potential intramolecular nucleophile. Studies should investigate the possibility of an intramolecular attack of the amino group on the lactam carbonyl, leading to rearrangement or polymerization, especially under acidic conditions. nih.gov The regioselectivity of external nucleophilic attack at either the C2-carbonyl or the C4 position should also be explored, as this is often controlled by electronic and steric effects of the substituents. magtech.com.cn

Photochemical and Thermal Rearrangements: Azetidinones can undergo photochemical rearrangements to form other heterocyclic systems. bhu.ac.in Investigating the behavior of this compound under photolytic conditions could reveal novel transformation pathways to unique molecular architectures.

Identification of New Biological Targets and Pathways

While many azetidinone derivatives are known for their antibacterial properties, the core structure is also a versatile pharmacophore for a range of other biological activities, including anticancer, antiviral, and enzyme inhibition. nih.govnih.govpeerscientist.com The this compound scaffold has not been extensively studied, representing a significant opportunity for drug discovery.

Future research directions include:

Anticancer Activity: Derivatives of 1-aryl-azetidin-2-ones have shown antimitotic activity by interacting with tubulin. nih.govdoaj.org Future studies should screen this compound and its analogues for cytotoxicity against various cancer cell lines and investigate their mechanism of action, for example, by assessing their ability to disrupt microtubule polymerization. nih.gov

Enzyme Inhibition: The strained lactam ring can act as an acylating agent for serine or cysteine residues in enzyme active sites. This suggests potential as an inhibitor for enzymes such as proteases, β-lactamases, or fatty acid amide hydrolase. Screening against panels of relevant enzymes could identify novel inhibitory activities.

Antiviral and Antimicrobial Screening: Beyond traditional antibacterial targets, the scaffold should be evaluated against a broader spectrum of pathogens, including fungi and viruses, as novel azetidinone derivatives have shown promise in these areas. nih.gov

Advancements in Computational Design and Prediction

In silico methods are indispensable tools for accelerating the drug discovery process by predicting the properties of novel compounds before their synthesis. mdpi.comnih.gov Applying these techniques to the this compound scaffold can guide the rational design of new analogues with improved activity and pharmacokinetic profiles.

Key areas for future computational research involve:

Molecular Docking: Once a biological target is identified (e.g., tubulin or a specific enzyme), molecular docking simulations can be used to predict the binding mode and affinity of this compound and a virtual library of its derivatives. peerscientist.comnih.gov This can help prioritize which compounds to synthesize.

Pharmacophore Modeling: Based on a set of active analogues, a pharmacophore model can be generated to define the essential structural features required for biological activity. This model can then be used to screen large compound databases for new hits.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. peerscientist.comnih.gov This early-stage filtering helps eliminate candidates with a high probability of failure due to poor pharmacokinetics or toxicity, saving significant time and resources.

| Computational Method | Primary Objective | Predicted Parameters |

|---|---|---|

| Molecular Docking nih.gov | Predict binding mode and affinity to a biological target. | Binding energy, hydrogen bonds, hydrophobic interactions. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. | IC₅₀, Ki, or other activity metrics. |

| ADMET Prediction peerscientist.com | Forecast pharmacokinetic and toxicity profiles. | Solubility, permeability, metabolic stability, potential toxicity. |

| PASS (Prediction of Activity Spectra for Substances) peerscientist.com | Predict a wide range of biological activities based on structure. | Probabilities of being active (Pa) or inactive (Pi) for various targets. |

Application in Chemical Biology and Material Science

The utility of this compound extends beyond medicine into chemical biology and materials science. Its unique combination of a reactive core and a functionalizable handle makes it a versatile building block.

Future applications to be explored:

Chemical Probes: The aminophenyl group can be readily modified with fluorophores or affinity tags (like biotin). The resulting molecule could be used as a chemical probe to study enzyme function or for "click chemistry" applications, where the azide-functionalized derivative could react with alkyne-modified biomolecules for labeling and visualization. mdpi.com

Polymer Synthesis: The bifunctional nature of the molecule (a lactam that can undergo ring-opening polymerization and an amine that can participate in condensation polymerization) makes it a candidate monomer for the synthesis of novel polyamides or other functional polymers. The properties of these materials could be tuned by modifying the core structure.

Functional Materials: Heterocyclic compounds, particularly those with aromatic and nitrogen-containing components, are of interest in materials science for applications in organic electronics or as corrosion inhibitors. mdpi.com The synthesis of polymers or coordination complexes based on this compound could lead to materials with interesting photophysical or electrochemical properties.

Q & A

Q. Advanced Research Focus

- DFT calculations : Model transition states for ring-opening or cyclization reactions (e.g., B3LYP/6-311+G(d,p) level) to predict regioselectivity .

- Molecular docking : Screen potential biological targets (e.g., enzymes) by simulating interactions between the azetidinone scaffold and active sites .

- Machine learning : Train models on existing azetidinone reaction databases to predict optimal solvents/catalysts for new transformations .

What are the challenges in scaling up azetidinone synthesis while maintaining stereochemical purity?

Q. Advanced Research Focus

- Racemization risks : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to preserve stereocenters during scale-up .

- Purification hurdles : Employ chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) to isolate enantiopure products .

- Process analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring of reaction stereochemistry .

How can researchers resolve conflicting spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Q. Advanced Research Focus

- Dynamic effects : Use variable-temperature NMR to identify conformational exchange broadening that XRD might miss .

- Crystallographic disorder : Re-refine XRD data with occupancy-constrained models to account for disordered atoms .

- Cross-validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian’s GIAO method) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.